2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, oxadiazole, thioether, nitro, and acetamide, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the naphthalene ring can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to known inhibitors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- 2-((5-(3-Hydroxybenzyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-((5-(3-Hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide lies in its naphthalene ring, which provides additional rigidity and planarity to the molecule. This structural feature can enhance its binding affinity to certain biological targets and improve its stability compared to similar compounds with simpler aromatic rings.
Biological Activity
The compound 2-((5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide , with CAS number 332377-28-3 , is a synthetic organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H14N4O5S , with a molar mass of approximately 422.41 g/mol . The structural components include a naphthalene derivative, an oxadiazole moiety, and a nitrophenyl acetamide group, which contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 332377-28-3 |
Molecular Formula | C20H14N4O5S |
Molar Mass | 422.41 g/mol |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to This compound exhibit significant antimicrobial properties. For instance, related oxadiazole derivatives have been shown to inhibit the activity of aminopeptidase N (APN), an enzyme critical for bacterial virulence. The inhibition of APN by such compounds suggests a potential mechanism for their antimicrobial activity .
Cytotoxicity and Antitumor Effects
Research indicates that compounds containing the oxadiazole moiety can also exhibit cytotoxic effects against various cancer cell lines. A study focusing on similar benzamide derivatives demonstrated significant inhibition of cell proliferation in RET kinase-driven cancers. The presence of the oxadiazole structure was crucial for enhancing the cytotoxic effects observed in vitro .
Case Studies and Research Findings
- Inhibition of APN Activity :
- Antitumor Activity :
- Screening Assays :
Properties
Molecular Formula |
C20H14N4O5S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[[5-(3-hydroxynaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C20H14N4O5S/c25-17-10-13-4-2-1-3-12(13)9-16(17)19-22-23-20(29-19)30-11-18(26)21-14-5-7-15(8-6-14)24(27)28/h1-10,25H,11H2,(H,21,26) |
InChI Key |
CGBLFQTZJRJTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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